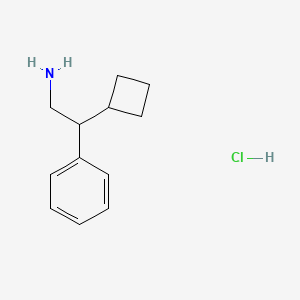
2-Cyclobutyl-2-phenylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Cyclobutyl-2-phenylethanamine; hydrochloride is a derivative of cyclobutylamine, which is a class of compounds known for their potential pharmacological activities. The cyclobutylamine derivatives have been studied for their antidepressant activity and their interaction with monoamine oxidase (MAO), an enzyme that is targeted for the treatment of depression and other psychiatric disorders .
Synthesis Analysis
The synthesis of cyclobutylamine derivatives involves the introduction of a phenyl group and other substituents to the cyclobutylamine backbone. In the case of 1-Phenylcyclobutylamine (PCBA), which is closely related to the compound of interest, the synthesis leads to a compound that acts as both a substrate and an irreversible inactivator of MAO. The synthesis process results in the formation of metabolites such as 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid, indicating a complex reaction pathway that involves radical intermediates .
Molecular Structure Analysis
The molecular structure of cyclobutylamine derivatives is characterized by the presence of a cyclobutane ring, which can be puckered, and various substituents that can influence the compound's biological activity. For instance, in a related compound, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, the cyclobutane ring exhibits a dihedral angle, and the substituents are positioned in cis, which affects the overall molecular conformation and potentially the pharmacological properties .
Chemical Reactions Analysis
Cyclobutylamine derivatives undergo various chemical reactions, particularly with enzymes such as MAO. The interaction with MAO can lead to irreversible inactivation of the enzyme, which is a desirable effect in the treatment of certain psychiatric conditions. The mechanism of inactivation involves a radical intermediate, which suggests that the cyclobutylamine derivatives can undergo one-electron oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutylamine derivatives are influenced by their molecular structure. The presence of a cyclobutane ring and various substituents can affect properties such as solubility, melting point, and reactivity. The interactions between molecules, such as O-H...O and C-H...pi(benzene) interactions, can lead to the formation of two-dimensional networks, which may have implications for the compound's stability and behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cyclobutyl phenyl sulfide, a precursor of 2-Cyclobutyl-2-phenylethanamine hydrochloride, is used in the synthesis of spirocyclic cyclopentanones, contributing to the development of potent glucokinase activators (GKAs) for potential treatment of type 2 diabetes (Fyfe & Rasamison, 2005).
Pharmaceutical Research
- 2-Phenylethanamine (PEA) represents the core structure of several drugs with stimulant-like properties and has been the subject of studies to differentiate between illicit intake and natural occurrence in humans (Sigmund et al., 2015).
Material Sciences
- Cyclobutyl compounds are researched in material sciences, particularly in metallurgy. Insertion reactions at cyclobutylene-bridged ansa-metallocene complexes highlight the role of cyclobutyl compounds in the field of organometallic chemistry (Chen et al., 2006).
Antiviral Research
- Cyclobutyl and phenyl groups have been incorporated into pyrimidine derivatives, leading to compounds with significant anti-influenza virus activity. This underscores the potential of cyclobutyl-phenylethanamine derivatives in antiviral drug development (Hisaki et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
It shares structural similarities with phenethylamine , which is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
If it acts similarly to phenethylamine, it may regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could lead to changes in the concentration of monoamines in the synaptic cleft, potentially affecting neuronal signaling.
Biochemical Pathways
If its action is similar to phenethylamine, it may influence the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways play crucial roles in mood regulation, attention, and the body’s response to stress.
Result of Action
If it acts similarly to phenethylamine, it could potentially alter the concentration of monoamines in the synaptic cleft, leading to changes in neuronal signaling .
Action Environment
The action, efficacy, and stability of 2-Cyclobutyl-2-phenylethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at 4°C in a sealed container, away from moisture . This suggests that temperature and humidity could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
Eigenschaften
IUPAC Name |
2-cyclobutyl-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPGJLLAUWYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580243-11-2 |
Source


|
| Record name | 2-cyclobutyl-2-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

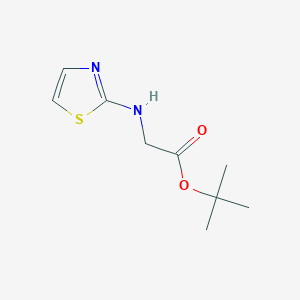
![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)
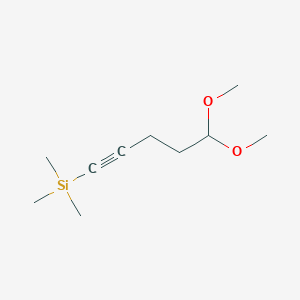
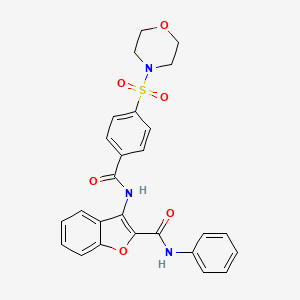
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
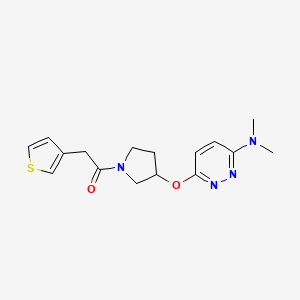

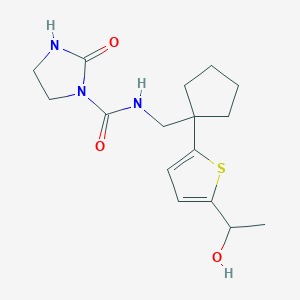
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)
![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)
![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)
